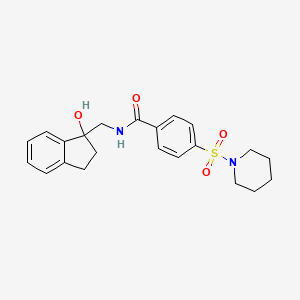

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S/c25-21(23-16-22(26)13-12-17-6-2-3-7-20(17)22)18-8-10-19(11-9-18)29(27,28)24-14-4-1-5-15-24/h2-3,6-11,26H,1,4-5,12-16H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPPEBUGMZPOQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3(CCC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound notable for its unique structural features, which include an indene derivative and a piperidine sulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 414.52 g/mol. The presence of functional groups such as hydroxyl, sulfonamide, and amide linkages enhances its reactivity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The indene structure is known for its pharmacological applications, potentially influencing cell proliferation and apoptosis pathways.

Antitumor Activity

Research indicates that compounds similar to this compound demonstrate significant antitumor activity. For instance, derivatives that share structural similarities have shown potent cytotoxic effects against various cancer cell lines, including leukemia and colon cancer cells. These compounds often induce DNA fragmentation and activate apoptotic pathways through caspase activation .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3d | HL-60 (Leukemia) | 0.12 | DNA fragmentation, caspase activation |

| 3e | Colon Cancer | 0.13 | Apoptosis induction |

| N/A | Various Neoplasms | N/A | Interaction with primary binding sites |

Other Biological Activities

In addition to antitumor properties, compounds in this class may exhibit antimicrobial and anti-inflammatory activities. The presence of the piperidine moiety is particularly relevant as it has been associated with enhanced pharmacological profiles in various studies .

Case Studies and Research Findings

A notable study explored the structure-activity relationship (SAR) of benzamide derivatives, revealing that modifications on the piperidine nitrogen can significantly affect biological potency. For example, specific substituents enhanced interactions at both primary and auxiliary binding sites, leading to increased cytotoxicity against malignant cells while sparing normal cells .

In Vivo Studies

In vivo assessments have demonstrated that certain derivatives can be well tolerated in animal models at therapeutic doses. Toxicity studies indicated that doses up to 300 mg/kg did not result in significant adverse effects, suggesting a favorable safety profile for further development .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s key structural motifs—benzamide, sulfonamide, and indene-derived groups—are shared with other bioactive molecules. Below is a comparative analysis based on the evidence:

Table 1. Structural and Functional Comparison

Key Findings:

Sulfonamide-Benzamide Core :

- The target compound and 2D216 () share the 4-(piperidin-1-ylsulfonyl)benzamide moiety. This group is associated with enhanced solubility and binding to hydrophobic pockets in enzymes or receptors .

- In 2D216, the thiazolyl and dimethylphenyl groups confer specificity for NF-κB pathway modulation, suggesting that the indene group in the target compound may similarly direct activity toward distinct targets (e.g., kinases or GPCRs) .

Indene Derivatives :

- The dihydroindenyl group in the target compound is structurally analogous to the hydroxyindene moiety in ’s compound (CAS 157810-81-6). Such bicyclic systems are often leveraged for metabolic stability and CNS penetration, as seen in neuroactive or antiviral agents .

Pharmacokinetic Considerations: Piperidine sulfonamides (as in the target compound and 2D216) typically exhibit moderate-to-high metabolic stability due to the sulfonamide group’s resistance to oxidation.

Therapeutic Potential: While 2D216 enhances adjuvant activity via NF-κB, the target compound’s indene group may position it for applications in CNS disorders or kinase inhibition, akin to Imatinib-related structures () .

Q & A

Q. Table 1: Key Analytical Data for Structural Validation

| Technique | Critical Observations | Reference |

|---|---|---|

| ¹H NMR (DMSO) | δ 7.8 (d, 2H, benzamide), 5.2 (s, 1H, -OH) | |

| HR-ESI-MS | [M+H]+ = 437.1872 (calc. 437.1869) | |

| X-ray | Bond angle C-S-N = 104.5°, R-factor = 0.042 |

Q. Table 2: Pharmacodynamic Parameters in A375 Xenografts

| Parameter | Value | Interpretation |

|---|---|---|

| EC₅₀ (pMEK1) | 3.06 µM | 50% target engagement |

| Tumor stasis threshold | 4.48 µM | Minimum plasma concentration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.